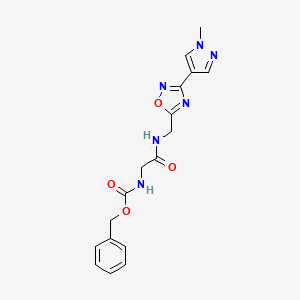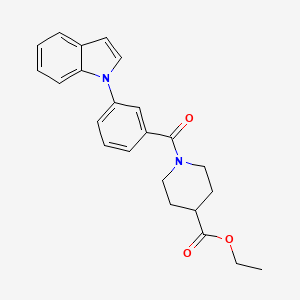![molecular formula C23H19ClN2O2S B2752620 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-76-7](/img/structure/B2752620.png)
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C23H19ClN2O2S and its molecular weight is 422.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Quinazolinones, including those with specific substitutions similar to the compound of interest, have been synthesized and evaluated for their biological activities. These activities span across various pharmacological areas such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects. For instance, a study by Manivannan and Chaturvedi (2011) discussed the design, synthesis, and evaluation of 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents, highlighting the compound's promising anti-inflammatory activity and its safety compared to traditional NSAIDs like indomethacin (Manivannan & Chaturvedi, 2011). Additionally, Osarodion's work in 2023 on the analgesic activity of certain 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives also underscores the compound's significant analgesic potential (Osarodion, 2023).
Antitumor and Antimicrobial Applications
Quinazolinone derivatives have shown promise as antitumor agents, with some compounds exhibiting broad-spectrum antitumor activity against various cancer cell lines. Research by Gawad et al. (2010) on 3-substituted quinazolin-4(3H)-ones and their antitumor evaluation through the National Cancer Institute's screening protocol reveals the potential of these compounds as antitumor agents (Gawad et al., 2010). The antimicrobial efficacy of quinazolinone compounds is also notable, as demonstrated by Patel et al. (2010), where certain (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones displayed remarkable antibacterial and antifungal activities (Patel et al., 2010).
Molecular Docking and Structural Analysis
Studies involving molecular docking and structural analysis, such as the work by Wu et al. (2022), provide insights into the interaction mechanisms of quinazolinone derivatives with biological targets. This research sheds light on the potential of these compounds in inhibiting proteins like SHP2, which is crucial for understanding their therapeutic potential (Wu et al., 2022).
Mechanism of Action
Target of Action
A similar compound, 2-((9h-purin-6-ylthio)methyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4-one, has been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Based on the targets of the similar compound mentioned above, it can be inferred that this compound might interact with its targets to influence thePhosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is critical for cell survival and growth .
Biochemical Pathways
Given the potential targets, it can be inferred that thePI3K/Akt signaling pathway might be affected . This pathway plays a key role in multiple cellular functions including metabolism, growth, proliferation, survival, transcription and protein synthesis .
Result of Action
Given the potential targets and affected pathway, it can be inferred that this compound might influence cell survival, growth, and proliferation .
Properties
IUPAC Name |
6-chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-15-5-3-4-6-21(15)26-22(14-29-18-10-8-17(28-2)9-11-18)25-20-12-7-16(24)13-19(20)23(26)27/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGMCPBBJYFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)
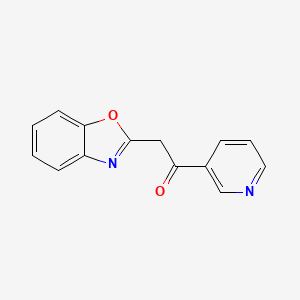
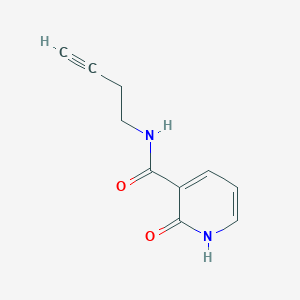
![N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2752546.png)

![3-benzylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2752549.png)

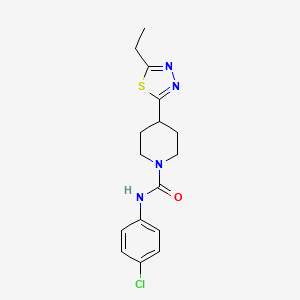

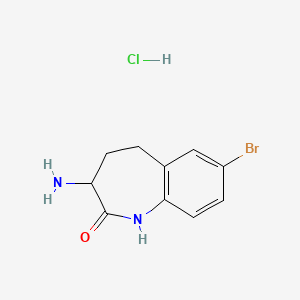
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
